molecular formula C10H10N4O2 B2776161 5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carboxamide CAS No. 1354509-68-4

5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carboxamide

Cat. No.: B2776161
CAS No.: 1354509-68-4
M. Wt: 218.216
InChI Key: ALOYFMPGPNOSTC-UHFFFAOYSA-N
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Description

5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carboxamide ( 1354509-68-4) is a high-purity heterocyclic compound with a molecular formula of C 10 H 10 N 4 O 2 and a molecular weight of 218.21 g/mol. This reagent features a 1,3-oxazole core substituted with a hydrazinyl group and a carboxamide function, making it a versatile and valuable intermediate for medicinal chemistry and drug discovery research . The 1,3-oxazole and related 1,3,4-oxadiazole scaffolds are recognized in scientific literature as privileged structures in medicinal chemistry. They are frequently employed as bioisosteres for carboxylic acids, esters, and carboxamides, effectively modifying the physicochemical properties of lead compounds to enhance their drug-likeness . Compounds containing these heterocycles demonstrate a broad spectrum of pharmacological activities , including significant antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral effects . The presence of the reactive hydrazinyl group in this molecule provides a versatile handle for further chemical synthesis, allowing researchers to readily generate a diverse array of derivatives for structure-activity relationship (SAR) studies . This compound is intended for research applications as a key synthetic building block , particularly in the development of new therapeutic agents. Its structural features make it highly relevant for projects targeting antimicrobial resistance, a critical challenge in modern medicine . Handling Precautions: Please refer to the Safety Data Sheet for detailed handling and hazard information. This product is provided exclusively for research purposes and is strictly labeled as For Research Use Only . It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydrazinyl-2-phenyl-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c11-8(15)7-10(14-12)16-9(13-7)6-4-2-1-3-5-6/h1-5,14H,12H2,(H2,11,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALOYFMPGPNOSTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(O2)NN)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carboxamide typically involves the reaction of 2-phenyl-1,3-oxazole-4-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the hydrazinyl derivative, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the compound. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products Formed

    Oxidation: Azo or azoxy derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Biological Activities

Anticancer Properties
5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carboxamide derivatives have shown promising anticancer activity. Research indicates that compounds within this class can induce apoptosis in cancer cells. For instance, derivatives of 2-phenyl-oxazole-4-carboxamide were identified as potent apoptosis inducers with effective inhibition of tumor growth in xenograft models . In particular, a derivative demonstrated an EC50 of 270 nM and a GI50 of 229 nM against human colorectal cancer cells, highlighting the potential for developing new anticancer therapies based on this scaffold .

Antimicrobial Activity
The compound also exhibits antimicrobial properties. Studies have shown that oxazole derivatives can act against various bacterial strains, making them candidates for developing new antibiotics. The presence of hydrazine groups in the structure is believed to enhance the antibacterial efficacy by increasing lipophilicity, which facilitates membrane penetration .

Anti-inflammatory Effects
Research has indicated that certain derivatives of 5-hydrazinyl compounds possess anti-inflammatory properties. The incorporation of hydrazine moieties into oxazole frameworks has been linked to reduced inflammation markers in experimental models, suggesting potential therapeutic applications in treating inflammatory diseases .

Synthesis and Structure-Activity Relationship

Synthesis Methods
The synthesis of this compound typically involves the reaction of hydrazine derivatives with appropriate oxazole precursors. Various synthetic routes have been explored, including cyclization reactions that lead to the formation of the oxazole ring. The use of different substituents on the phenyl ring has been shown to affect biological activity significantly.

Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the phenyl and hydrazine components can lead to enhanced biological activity. For example, substituents that increase electron density on the aromatic ring tend to improve anticancer efficacy. Additionally, variations in the hydrazine moiety can influence both solubility and bioactivity, underscoring the importance of careful structural optimization during drug development .

Case Studies and Research Findings

Study Findings Applications
Identified apoptosis-inducing properties with EC50 values indicating potent anticancer activityPotential anticancer drug development
Demonstrated antibacterial activity against multiple strainsNew antibiotic candidates
Showed anti-inflammatory effects in vitroTreatment for inflammatory diseases

Mechanism of Action

The mechanism of action of 5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carboxamide involves its interaction with biological targets such as enzymes and receptors. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its molecular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The table below compares 5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carboxamide with four analogous oxazole carboxamides, highlighting key structural differences and their implications:

Compound Name Position 5 Substituent Position 2 Substituent Molecular Formula Molecular Weight (g/mol) CAS Number
This compound Hydrazinyl (-NHNH₂) Phenyl (C₆H₅) C₁₀H₉N₃O₂* ~203.20 Not explicitly provided
5-Amino-2-(4-nitrophenyl)-1,3-oxazole-4-carboxamide Amino (-NH₂) 4-Nitrophenyl (NO₂-C₆H₄) C₁₀H₈N₄O₄ 248.19 937600-09-4
5-Amino-2-(2-methylphenyl)-1,3-oxazole-4-carboxamide Amino (-NH₂) 2-Methylphenyl (CH₃-C₆H₄) C₁₁H₁₁N₃O₂ 217.23 937600-54-9
5-Amino-2-(4-methyl-3-nitrophenyl)-1,3-oxazole-4-carboxamide Amino (-NH₂) 4-Methyl-3-nitrophenyl C₁₁H₁₀N₄O₄ 262.22 937601-28-0
5-Thiophen-2-yl-1,3-oxazole-4-carboxylic acid Thiophene (C₄H₃S) Not applicable (position 2) C₈H₅NO₃S 195.20 143659-16-9

Notes:

  • Hydrazinyl vs. Amino Groups: The hydrazinyl group in the target compound introduces additional hydrogen-bonding capacity and redox activity compared to the simpler amino group in analogs .
  • Carboxamide Position : All compounds retain the carboxamide at position 4, critical for hydrogen bonding with biological targets .
Physicochemical Properties
Property 5-Hydrazinyl-2-phenyl-... 5-Amino-2-(4-nitrophenyl)-... 5-Amino-2-(2-methylphenyl)-...
Solubility Moderate (polar solvents) Low (due to nitro group) Moderate (methyl improves lipophilicity)
Stability Air-sensitive (hydrazine) Stable under inert conditions Stable at room temperature
Melting Point Not reported 203–205°C (ethanol recrystallized) Not explicitly provided

Key Observations :

  • The nitro group in reduces solubility but enhances electrophilicity for nucleophilic substitution reactions.
  • The hydrazinyl group’s redox sensitivity may limit the target compound’s shelf life compared to amino-substituted analogs .

Biological Activity

5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carboxamide is a heterocyclic compound that has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C10H10N4O2C_{10}H_{10}N_{4}O_{2} with a molecular weight of approximately 218.21 g/mol. Its structure features an oxazole ring, a hydrazinyl group, and a carboxamide functionality, which contribute to its unique reactivity and potential therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, as well as fungi like Candida albicans. The minimal inhibitory concentration (MIC) values suggest that this compound can inhibit the growth of these microorganisms at relatively low concentrations .

Table 1: Antimicrobial Activity of this compound

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Pseudomonas aeruginosa64
Candida albicans16

Anticancer Activity

The compound has also shown promise as an anticancer agent. In studies focused on apoptosis induction in cancer cells, derivatives of oxazole compounds similar to this compound were identified as effective inducers of apoptosis. For instance, related compounds demonstrated EC50 values in the nanomolar range against various cancer cell lines, indicating potent growth inhibition .

Case Study: Apoptosis Induction
A particular study highlighted that a derivative with structural similarities to this compound exhibited an EC50 of 270 nM in human colorectal DLD-1 cells. This compound was noted for cleaving PARP and inducing DNA laddering, hallmarks of apoptosis .

The biological activity of this compound is believed to stem from its ability to interact with various biological targets:

  • Nucleophilic Interactions : The hydrazinyl group can react with electrophiles in biological systems, potentially disrupting cellular processes.
  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
  • Biofilm Disruption : The compound's effectiveness against biofilms formed by pathogenic bacteria suggests it may disrupt microbial communities critical for infection persistence .

Future Research Directions

While initial findings are promising, further research is necessary to fully elucidate the mechanisms underlying the biological activities of this compound. Key areas for future investigation include:

  • In Vivo Studies : Evaluating the efficacy and safety profile in animal models.
  • Structure–Activity Relationship (SAR) : Systematic modification of the compound to enhance potency and selectivity.
  • Mechanistic Studies : Detailed investigations into how this compound interacts at the molecular level with specific targets.

Q & A

Q. What statistical tools are recommended for analyzing dose-response data in biological assays?

  • Methodological Answer :
  • Nonlinear regression : Fit dose-response curves using GraphPad Prism (log[inhibitor] vs. normalized response) to calculate IC50/EC50 values .
  • Hill slope analysis : Assess cooperativity in binding; slopes >1 suggest positive allosteric modulation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.